molecular formula C15H16N6O2S B1224868 2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide

2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No.: B1224868
M. Wt: 344.4 g/mol
InChI Key: OLSUPJRKPJAFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide is a member of triazolopyrimidines.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Triazolo[4,3-a]pyrimidines, a chemical structure related to 2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide, have been synthesized through various chemical reactions. For instance, a study by Lashmanova et al. (2019) explored the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting the chemical transformations and structural analysis of these compounds (Lashmanova et al., 2019).

Medicinal Chemistry and Potential Therapeutic Applications

  • Triazolo[1,5-c]pyrimidines, a related chemical class, have been prepared and evaluated as potential antiasthma agents. A study by Medwid et al. (1990) demonstrated that these compounds act as mediator release inhibitors, suggesting potential therapeutic applications (Medwid et al., 1990).
  • Novel derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine, structurally related to the query compound, have been synthesized and assessed for their antibacterial activity. A study by Mosselhi (2002) highlighted the synthesis process and potential antibacterial properties of these derivatives (Mosselhi, 2002).

Anticancer and Antimicrobial Research

  • Research by Kumar et al. (2019) on analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, compounds related to the query chemical, demonstrated their potential as anticancer and antimicrobial agents. This study provides insights into their synthesis and evaluation against cancer cell lines and microbial strains (Kumar et al., 2019).

Properties

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C15H16N6O2S/c1-9-6-12-19-20-15(21(12)14(16)17-9)24-8-13(22)18-10-4-3-5-11(7-10)23-2/h3-7H,8H2,1-2H3,(H2,16,17)(H,18,22)

InChI Key

OLSUPJRKPJAFBY-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=C(N2C(=N1)N)SCC(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC2=NN=C(N2C(=N1)N)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide

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